8-Bromo-9-isopropyl-9H-adenine is a synthetic derivative of adenine, a purine nucleobase that plays a crucial role in biochemistry, particularly in the formation of nucleotides and nucleic acids. This compound is characterized by the presence of a bromine atom at the 8-position and an isopropyl group at the 9-position of the adenine structure. The modifications to the adenine scaffold enhance its potential as a pharmacological agent, particularly in targeting adenosine receptors.
8-Bromo-9-isopropyl-9H-adenine can be synthesized through various chemical methods, primarily involving bromination and alkylation processes. The development of this compound has been explored in several studies focusing on its biological activity and potential therapeutic applications, especially as a ligand for adenosine receptors .
This compound falls under the category of purine derivatives, specifically modified adenines. It is classified as a nucleobase analog due to its structural similarity to adenine, which allows it to interact with biological systems similarly to natural nucleobases.
The synthesis of 8-Bromo-9-isopropyl-9H-adenine typically involves two main steps:
The synthesis may require purification steps such as column chromatography to isolate the desired product from by-products and unreacted materials. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The compound's molecular weight is approximately 300.19 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural confirmation.
8-Bromo-9-isopropyl-9H-adenine can undergo various chemical reactions typical of purines, including:
Reactions are often conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Reaction yields and selectivity are assessed using chromatographic techniques.
The mechanism of action for 8-Bromo-9-isopropyl-9H-adenine primarily involves its interaction with adenosine receptors, specifically A2A and A2B subtypes. Upon binding to these receptors, it may modulate various physiological responses such as vasodilation, neurotransmitter release, and immune responses.
Studies have shown that modifications at the 8 and 9 positions can significantly influence receptor affinity and selectivity, making this compound a valuable tool in pharmacological research aimed at understanding adenosine signaling pathways .
Relevant analyses often include melting point determination and solubility tests to characterize its physical state and reactivity profile.
8-Bromo-9-isopropyl-9H-adenine serves as a significant compound in medicinal chemistry due to its potential applications including:
The ongoing research into this compound highlights its importance in developing new therapeutic strategies targeting adenosine receptors while providing insights into purine chemistry's broader implications in biological systems.
8-Bromo-9-isopropyl-9H-adenine belongs to the N-alkylated purine derivative family with systematic IUPAC name 8-bromo-9-(propan-2-yl)-9H-purin-6-amine. Its molecular structure (C₈H₁₀BrN₅; MW 256.11 g/mol) features three key modifications from the native adenine nucleobase: a bromine atom at the C8 position, an isopropyl group at the N9 nitrogen, and retention of the exocyclic amino group at C6. This strategic substitution pattern positions it within a broader class of bioactive purine analogs while conferring distinctive properties [3] [7].
The C8 bromination induces significant electronic distortion in the purine ring system, increasing electrophilicity at adjacent positions and altering hydrogen-bonding capacity. The bulky isopropyl substituent at N9 forces adoption of the anti conformation and sterically blocks glycosidic bond formation, distinguishing it from natural nucleosides. This modification enhances membrane permeability by reducing polarity compared to ribose-containing analogs. Structurally, it shares characteristics with clinical kinase inhibitors like seliciclib (CYC-202), which similarly exploit C8 and N9 modifications for targeted activity [1] [6].
CAS No.:
CAS No.:
CAS No.: 94720-08-8